molecular formula C9H9ClOS B14076386 1-(2-Chloro-5-mercaptophenyl)propan-2-one

1-(2-Chloro-5-mercaptophenyl)propan-2-one

Cat. No.: B14076386
M. Wt: 200.69 g/mol
InChI Key: PDGFLBXIFJLLFM-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-mercaptophenyl with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can form covalent bonds with target molecules, leading to inhibition or modification of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-mercaptophenyl)propan-2-one
  • 1-(2-Chloro-6-mercaptophenyl)propan-2-one
  • 1-(2-Bromo-5-mercaptophenyl)propan-2-one

Comparison: 1-(2-Chloro-5-mercaptophenyl)propan-2-one is unique due to the specific positioning of the chloro and mercapto groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(2-chloro-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9ClOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4H2,1H3

InChI Key

PDGFLBXIFJLLFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)S)Cl

Origin of Product

United States

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